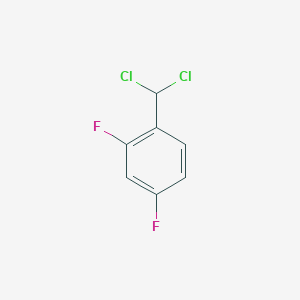
1-(Dichloromethyl)-2,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-2,4-difluorobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with dichloromethyl and difluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-difluorobenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-difluorotoluene using reagents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the methyl group, resulting in the formation of the dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and reaction monitoring systems ensures the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
1-(Dichloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichloromethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidation of the dichloromethyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
科学的研究の応用
1-(Dichloromethyl)-2,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their chemical and physical properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Environmental Chemistry: Studied for its behavior and transformation in environmental systems.
作用機序
The mechanism of action of 1-(Dichloromethyl)-2,4-difluorobenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in alterations in cellular pathways and functions, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple chlorinated methane derivative with similar chemical properties.
1,2-Dichlorobenzene: A dichlorinated benzene derivative with different substitution patterns.
2,4-Difluorotoluene: A difluorinated toluene derivative without the dichloromethyl group.
Uniqueness
1-(Dichloromethyl)-2,4-difluorobenzene is unique due to the combination of dichloromethyl and difluoromethyl groups on the benzene ring
特性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC名 |
1-(dichloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,7H |
InChIキー |
NSVYVKZSBHZWNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















